![molecular formula C13H9N3O3S B4834536 2-cyano-3-(3,4-dihydroxyphenyl)-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4834536.png)
2-cyano-3-(3,4-dihydroxyphenyl)-N-1,3-thiazol-2-ylacrylamide
Overview
Description
2-cyano-3-(3,4-dihydroxyphenyl)-N-1,3-thiazol-2-ylacrylamide, commonly known as CDTA, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. CDTA is a thiazole derivative that possesses a cyano group and a dihydroxyphenyl group, making it a potent inhibitor of several enzymes and proteins. In
Mechanism of Action
CDTA exerts its inhibitory effects through the formation of covalent bonds with the target enzymes and proteins. It binds to the active site of the enzymes and disrupts their catalytic activity. Additionally, CDTA has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
CDTA has been found to possess several biochemical and physiological effects, including inhibition of tyrosinase activity, which is responsible for melanin synthesis. This makes CDTA a potential agent for the treatment of hyperpigmentation disorders. Additionally, CDTA has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using CDTA in lab experiments is its potent inhibitory effects on enzymes and proteins. This makes it a valuable tool for studying the catalytic activity of these molecules. However, one of the limitations of using CDTA is its potential cytotoxicity, which may affect the viability of cells in culture.
Future Directions
There are several future directions for the use of CDTA in scientific research. One potential direction is the development of CDTA-based therapeutics for the treatment of hyperpigmentation disorders and other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CDTA and its potential applications in cancer therapy. Furthermore, the development of more potent and selective CDTA derivatives may lead to the discovery of new therapeutic agents.
Scientific Research Applications
CDTA has been widely used in scientific research for its various biochemical and physiological effects. It has been shown to inhibit several enzymes and proteins, including tyrosinase, xanthine oxidase, and heme oxygenase-1. Additionally, CDTA has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c14-7-9(12(19)16-13-15-3-4-20-13)5-8-1-2-10(17)11(18)6-8/h1-6,17-18H,(H,15,16,19)/b9-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCYEGKEUAECQT-WEVVVXLNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)NC2=NC=CS2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C(=O)NC2=NC=CS2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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